molecular formula C9H10N2S B1478537 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile CAS No. 1366901-24-7

4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile

Cat. No. B1478537
CAS RN: 1366901-24-7
M. Wt: 178.26 g/mol
InChI Key: STMKXATTZSMSRH-UHFFFAOYSA-N
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Description

“4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives can be achieved through heterocyclization of various substrates .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring in this compound is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The pyrrolidine ring is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The presence of the thiophene ring can enhance the electronic properties of the compound, making it suitable for use in electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are utilized in the fabrication of organic field-effect transistors (OFETs) . The unique electronic properties of thiophene make it an ideal choice for this application.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . The electronic properties of thiophene can enhance the performance of these devices.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing corrosion.

Drug Discovery

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Electrolyte Additive

Thiophene-2-carbonitrile, a related compound, has been used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O 4 (LNMO) cells . It’s possible that “4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile” could have similar applications.

Synthetic Chemistry

Both thiophene and pyrrolidine rings are important in synthetic chemistry. They can be used as building blocks to synthesize a wide variety of other compounds .

properties

IUPAC Name

4-thiophen-2-ylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMKXATTZSMSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 2
4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 3
4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 4
4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 5
4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile
Reactant of Route 6
4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile

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